2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine
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Overview
Description
2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The presence of both chlorine and trifluoromethyl groups in the molecule enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivativeThe final step involves the formation of the thiazole ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Formation of additional rings through cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: Used in the development of new drugs due to its potential pharmacological activities.
Biological Research: Studied for its effects on various biological pathways and targets.
Industrial Applications: Used as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridines with different substituents, such as:
- 2-Chloro-4-fluorophenyl sulfonamide
- 5-Chlorothiophene-2-sulfonamide
Uniqueness
2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H2ClF3N2S |
---|---|
Molecular Weight |
238.62 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H2ClF3N2S/c8-6-12-3-1-2-4(7(9,10)11)13-5(3)14-6/h1-2H |
InChI Key |
LANOSIZECSHDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)Cl)C(F)(F)F |
Origin of Product |
United States |
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